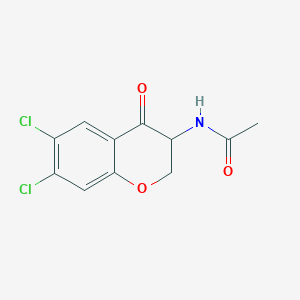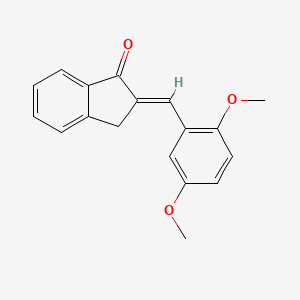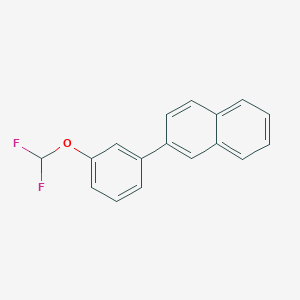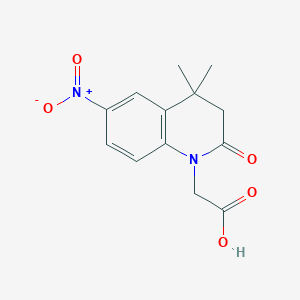
(2-(Bromomethyl)phenyl)methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Bromomethyl)phenyl)methanamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a derivative of phenylmethanamine, where a bromomethyl group is attached to the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)phenyl)methanamine hydrobromide typically involves the bromination of phenylmethanamine. One common method is the reaction of phenylmethanamine with bromine in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-(Bromomethyl)phenyl)methanamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include benzaldehyde and benzoic acid.
Reduction Reactions: The major product is (2-methylphenyl)methanamine.
Scientific Research Applications
(2-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing nature of the bromine atom. This reactivity makes the compound useful in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- (2-(Chloromethyl)phenyl)methanamine hydrochloride
- (2-(Fluoromethyl)phenyl)methanamine fluoride
- (2-(Iodomethyl)phenyl)methanamine iodide
Uniqueness
(2-(Bromomethyl)phenyl)methanamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11Br2N |
|---|---|
Molecular Weight |
280.99 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,10H2;1H |
InChI Key |
WKGHFYXSMPONJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)



![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)


![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)

